Product packaging for Allyl formate(Cat. No.:CAS No. 1838-59-1)

Allyl formate

Cat. No.: B156743
CAS No.: 1838-59-1
M. Wt: 86.09 g/mol
InChI Key: ZHHZHHSFKCANOC-UHFFFAOYSA-N
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Description

Significance of Allyl Formate (B1220265) as a Synthetic Intermediate

Allyl formate (C4H6O2) serves as a crucial building block in organic synthesis, primarily recognized for its role as a precursor in the production of allyl alcohol. sciencemadness.orggoogle.com The synthesis of allyl alcohol from glycerol (B35011) often proceeds through an this compound intermediate. sciencemadness.org This process involves the reaction of glycerol with formic acid, where this compound is formed and subsequently hydrolyzed to yield allyl alcohol. sciencemadness.orggoogle.com The efficiency of this conversion is a subject of ongoing research, with efforts focused on optimizing reaction conditions to maximize the yield of allyl alcohol while minimizing the formation of byproducts. google.com

Beyond its role in allyl alcohol synthesis, this compound is a versatile reagent in its own right. Its allyl group can participate in a variety of addition and rearrangement reactions, making it a valuable tool for introducing the allyl moiety into other molecules. The reactivity of the ester group also allows for transformations, further expanding its synthetic utility. noaa.gov

Evolution of Research Perspectives on this compound

The scientific understanding of this compound has evolved considerably over time. Initial research focused on its basic synthesis and characterization. However, subsequent investigations delved into its more complex chemical behaviors and biological effects.

A significant area of research has been the study of the Claisen rearrangement of this compound. This pericyclic reaction, a chemicalbook.comchemicalbook.com-sigmatropic rearrangement, involves the intramolecular rearrangement of the allyl group and has been the subject of theoretical and computational studies to understand its mechanism and transition state energetics. cnpereading.comwikipedia.org These studies provide fundamental insights into the reactivity of allylic esters.

Furthermore, the hydroformylation of this compound has been explored as a method for producing functionalized aldehydes. acs.orgnih.gov This reaction, which involves the addition of a formyl group and a hydrogen atom across the double bond of the allyl group, is a powerful tool for carbon-carbon bond formation. Research in this area has focused on the development of efficient catalyst systems to control the regioselectivity of the reaction.

In the realm of toxicology, the perspective on this compound has shifted from simple toxicity screening to a more nuanced understanding of its metabolic activation. Early studies identified its hepatotoxic effects. nih.govdeepdyve.com Later research elucidated that this compound itself is not the primary toxic agent but is metabolized in the liver by alcohol dehydrogenase to allyl alcohol, which is then oxidized to the highly reactive and toxic metabolite, acrolein. nih.govnih.govresearchgate.net This understanding of its bioactivation pathway has been crucial in explaining the specific pattern of liver damage it causes. nih.gov

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC4H6O2
Molecular Weight86.09 g/mol
AppearanceColorless liquid
OdorEthereal, fruity
Boiling Point83-85 °C at 760 mm Hg
Flash Point7 °C
Density0.922 g/cm³
SolubilitySlightly soluble in water; soluble in alcohol and oils

This table is populated with data from multiple sources. thegoodscentscompany.comchemicalbook.comnih.gov

Spectroscopic Data of this compound

SpectroscopyData
1H NMRSpectra available and utilized for structural confirmation. chemicalbook.comhmdb.caresearchgate.net
13C NMRData available for structural analysis. wisc.edu
Infrared (IR)Spectra available for functional group identification. wisc.edu
Mass Spectrometry (MS)Data available for molecular weight and fragmentation analysis. wisc.edu

This table is populated with data from multiple sources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O2 B156743 Allyl formate CAS No. 1838-59-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl formate
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InChI

InChI=1S/C4H6O2/c1-2-3-6-4-5/h2,4H,1,3H2
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InChI Key

ZHHZHHSFKCANOC-UHFFFAOYSA-N
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Canonical SMILES

C=CCOC=O
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Molecular Formula

C4H6O2
Record name ALLYL FORMATE
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DSSTOX Substance ID

DTXSID4062016
Record name Formic acid, 2-propenyl ester
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Molecular Weight

86.09 g/mol
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Physical Description

Allyl formate appears as a colorless liquid. Soluble in water. Highly toxic by ingestion, inhalation and skin contact., Colorless liquid; [CAMEO]
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CAS No.

1838-59-1
Record name ALLYL FORMATE
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Advanced Synthetic Methodologies for Allyl Formate

Esterification Reactions for Allyl Formate (B1220265) Production

Esterification represents a fundamental and widely employed method for the production of allyl formate. This process typically involves the reaction of a carboxylic acid with an alcohol.

The direct acid-catalyzed esterification of formic acid and allyl alcohol is a common method for synthesizing this compound. This reversible reaction, known as Fischer esterification, involves heating the two reactants in the presence of a strong acid catalyst. google.comorgsyn.orgdesigner-drug.com To favor the formation of the ester, the equilibrium of the reaction must be shifted to the product side. orgsyn.org This can be achieved by using an excess of one of the reactants, typically the alcohol, or by removing the water that is formed as a byproduct. orgsyn.orgresearchgate.net

Various acid catalysts can be employed, with sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) being common choices. google.com Another effective reagent is boron oxide (B₂O₃), which acts as a dehydrating agent to trap the water produced during the reaction, thus driving the equilibrium towards the formation of this compound. rsc.org The use of boron oxide is particularly suitable for primary and unsaturated alcohols like allyl alcohol. rsc.org The reaction is typically carried out by refluxing a mixture of allyl alcohol, formic acid, boron oxide, and a catalytic amount of p-toluenesulfonic acid in a solvent such as methylene (B1212753) chloride. rsc.org

The general mechanism for Fischer esterification involves the protonation of the carbonyl oxygen of formic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. google.com The alcohol (allyl alcohol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. google.comorgsyn.org Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product, this compound. google.com

A study demonstrated that using a 10-fold excess of the alcohol in a Fischer esterification could lead to a 97% yield of the ester. researchgate.net The reaction between allyl alcohol and formic acid can also be carried out without a catalyst by heating the mixture and continuously removing the water formed. google.com

Sustainable Synthesis Pathways from Renewable Feedstocks

The growing demand for sustainable chemical processes has led to the exploration of renewable feedstocks for the production of valuable chemicals. Glycerol (B35011), a major byproduct of biodiesel production, has emerged as a promising renewable resource for synthesizing allyl alcohol, a key precursor to this compound. rsc.orgnih.gov

The conversion of glycerol to allyl alcohol is a significant step in the sustainable production of this compound. This transformation can be achieved through various catalytic routes, with formic acid-mediated deoxydehydration being a particularly effective method.

In the initial step, glycerol reacts with formic acid at a lower temperature to produce glyceryl formate, which is an allyl alcohol precursor. google.com In the second step, at a higher temperature, the glyceryl formate is converted to allyl alcohol, water, and carbon dioxide, with formic acid acting as a catalyst. google.com It has been suggested that this reaction may proceed through an orthoester-type intermediate. nih.gov This method is attractive because it can produce allyl alcohol in high yields without the need for expensive metal catalysts. acs.orggoogle.com The formic acid used in this process can also be sourced from renewable resources like biomass or CO₂, further enhancing the sustainability of the pathway. acs.org

To maximize the yield and efficiency of allyl alcohol production from glycerol, it is crucial to optimize various reaction parameters, particularly temperature and heating rates.

Glycerol Conversion to Allyl Alcohol Precursors

Optimization of Reaction Parameters in Glycerol Conversion
Temperature Regimes and Heating Rates

The reaction temperature and heating rate are critical factors in the formic acid-mediated conversion of glycerol to allyl alcohol. The reaction is typically carried out by heating a mixture of glycerol and formic acid to a temperature range of 220–260°C. google.com If the temperature is below 220°C, the conversion of the intermediate, glyceryl formate, to allyl alcohol does not proceed efficiently. google.com Conversely, temperatures exceeding 260°C can lead to an increased production of the byproduct, this compound. google.com An optimal temperature range of 230–250°C has been identified for maximizing the yield of allyl alcohol. google.com

The heating rate also plays a significant role in the reaction's outcome. A rapid heating rate of at least 2.0°C/min is recommended. google.comgoogle.com Slower heating rates can favor the formation of glyceryl diformate, which in turn leads to a higher production of the undesired this compound byproduct. google.com Research indicates that a heating rate between 4.0 and 7.0°C/min is preferable for achieving high yields of allyl alcohol. google.com One study achieved an approximately 84% glycerol conversion to about 56% allyl alcohol in just 10 minutes at 260°C using microwave-assisted heating. acs.org Another procedure involves heating the reactants to 195°C within 30 to 45 minutes and then continuing to heat until the temperature reaches 260°C, with the main reaction occurring between 225°C and 235°C. orgsyn.org

Data Tables

Table 1: Optimization of Allyl Alcohol Production from Glycerol

ParameterValueOutcomeReference
Reaction Temperature 220–260°COptimal range for allyl alcohol synthesis. google.com
< 220°CInefficient conversion of glyceryl formate. google.com
> 260°CIncreased production of this compound byproduct. google.com
230–250°CPreferred range for maximizing allyl alcohol yield. google.com
Heating Rate ≥ 2.0°C/minRecommended to minimize byproduct formation. google.comgoogle.com
< 2.0°C/minFavors formation of glyceryl diformate and this compound. google.com
4.0–7.0°C/minPreferable for high allyl alcohol yield. google.com
Microwave-Assisted Heating 260°C for 10 min~84% glycerol conversion, ~56% allyl alcohol yield. acs.org
Conventional Heating Profile to 195°C in 30-45 min, then to 260°CMain reaction occurs at 225-235°C. orgsyn.org
Molar Ratios of Reactants

In the synthesis of allyl alcohol from glycerol and formic acid, the molar ratio of the reactants is a critical parameter that influences both the yield of the main product and the formation of byproducts like this compound. Research and patents describe specific ranges for these ratios to optimize the reaction. The process generally involves reacting glycerol with formic acid, where formic acid acts as a reagent to form an intermediate that subsequently decomposes to allyl alcohol. google.comgoogle.comgoogle.com

A method for preparing allyl alcohol from glycerol involves mixing glycerol with formic acid in an amount of 0.8 to 2 equivalents relative to 1 equivalent of glycerol. google.comgoogle.com For enhanced performance, a narrower range of 1.2 to 1.7 equivalents of formic acid is suggested. google.comgoogle.com One detailed procedure specifies an initial charge of 21.7 moles of glycerol to 12.9 moles of 85% formic acid, followed by subsequent additions of formic acid as the reaction proceeds. orgsyn.org

The table below summarizes the molar ratios of reactants as described in various studies for the synthesis of allyl alcohol from glycerol, a process central to the formation of this compound.

Reactant 1Reactant 2Molar Ratio (Reactant 2 : Reactant 1)NotesSource(s)
GlycerolFormic Acid0.8 - 2.0 : 1General range for the reaction. google.comgoogle.com
GlycerolFormic Acid1.2 - 1.7 : 1Preferred range for optimized reaction. google.comgoogle.com
Glycerol85% Formic Acid~0.6 : 1 (initial)Initial ratio in a multi-step addition process. orgsyn.org
Formation and Minimization of this compound as a Byproduct in Allyl Alcohol Synthesis

This compound is a primary byproduct in the synthesis of allyl alcohol from glycerol and formic acid. google.com Its formation can be attributed to the esterification of the newly formed allyl alcohol with excess formic acid present in the reaction mixture. youtube.com The concentration of this byproduct must be minimized to facilitate easier purification of allyl alcohol and improve the commercial viability of the process. google.com

Several reaction parameters have been identified as key to controlling the formation of this compound:

Temperature : The reaction temperature significantly impacts byproduct formation. While temperatures below 220°C are insufficient for the reaction to proceed, temperatures exceeding 240°C-260°C can lead to an increased production of this compound. google.comgoogle.com

Heating Rate : A slow heating rate can increase the formation of this compound. A specified heating rate of 2.0 to 7.0°C/min is recommended to reach the target reaction temperature. google.com Rates below 2.0°C/min may increase the production of the this compound byproduct. google.com

Post-synthesis, any formed this compound can be removed. One common laboratory method is to hydrolyze the crude product mixture. Adding a base like sodium hydroxide (B78521) or potassium carbonate can break down the this compound ester, converting it back into allyl alcohol and a formate salt, which can then be separated. youtube.comsciencemadness.org

Intermediacy of Glyceryl Formate in Glycerol-Derived Allyl Alcohol Pathways

The conversion of glycerol to allyl alcohol using formic acid is not a direct transformation but proceeds through a key intermediate, glyceryl formate. google.comgoogle.com The reaction mechanism occurs in two primary steps:

Formation of Glyceryl Formate : In the first step, one mole of glycerol reacts with one mole of formic acid in an esterification reaction to produce one mole of glyceryl formate (a glycerol monoformate) and one mole of water. google.com

Conversion to Allyl Alcohol : In the second step, at a higher temperature, the glyceryl formate intermediate undergoes decarboxylation to yield allyl alcohol, carbon dioxide, and another molecule of water. google.com In this stage, formic acid acts as a catalyst rather than a direct reactant. google.com

The stability and subsequent reaction of glyceryl formate are highly dependent on the reaction conditions. If the reaction temperature remains below 220°C, the glyceryl formate intermediate does not effectively convert to allyl alcohol, halting the process. google.comgoogle.com Therefore, reaching the optimal temperature range of 220-260°C is essential for the successful decomposition of the glyceryl formate intermediate into the desired allyl alcohol product. google.comgoogle.com

Emerging Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry is increasingly focused on developing environmentally benign processes. For the synthesis of formate esters like this compound, emerging green chemistry approaches offer alternatives to traditional methods that may involve harsh conditions or difficult-to-remove catalysts.

One of the most promising green strategies is the use of enzymes as catalysts. Lipase-catalyzed esterification for producing formate esters is gaining significant interest due to its environmentally friendly properties. mdpi.comnih.gov Studies on the synthesis of other formate esters, such as octyl formate and phenethyl formate, demonstrate the potential of this approach. nih.govnih.gov These enzymatic methods typically utilize immobilized lipases, such as Novozym 435, which offer several advantages:

Mild Reaction Conditions : The reactions can be carried out at lower temperatures (e.g., 40°C), reducing energy consumption. mdpi.comnih.gov

High Selectivity : Enzymes can provide high conversion rates and selectivity, minimizing byproducts. nih.gov

Catalyst Reusability : Immobilized enzymes can be recovered and reused for multiple reaction cycles, which is economically beneficial. mdpi.comnih.gov

For instance, the optimal synthesis of phenethyl formate was achieved with a 1:5 molar ratio of formic acid to phenethyl alcohol, yielding a high conversion of 95.92%. nih.gov Similarly, octyl formate synthesis saw a conversion of 96.51% using a 1:7 formic acid to octanol (B41247) ratio. mdpi.comnih.gov These examples highlight the efficacy of biocatalysis for formate ester production.

Another novel green approach is the use of heterogeneous catalysts for aerobic oxidative coupling. One study demonstrated the synthesis of formate esters via an Au/TiO₂-catalyzed reaction between an alcohol and paraformaldehyde (a source of formaldehyde). mdpi.com This method proceeds through the formation of a hemiacetal intermediate, which is then aerobically oxidized by the gold nanoparticle catalyst. mdpi.com This technique avoids the use of acids and represents an innovative pathway for the formation of formate esters under relatively mild conditions. mdpi.com

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules. For allyl formate (B1220265), both liquid-state and solid-state NMR techniques provide valuable insights.

High-Resolution Liquid State NMR for Structural Elucidation

High-resolution liquid-state NMR, particularly ¹H and ¹³C NMR, is routinely used to confirm the structure of allyl formate. The distinct chemical shifts and coupling patterns of the protons and carbons in the allyl group (CH₂=CH-CH₂-) and the formate group (-OCHO) allow for unambiguous identification and structural verification. Analysis of ¹H NMR spectra can reveal the presence and relative positions of the vinylic protons, the allylic methylene (B1212753) protons, and the formyl proton. Similarly, ¹³C NMR provides signals corresponding to each unique carbon environment in the molecule.

Research involving the synthesis or reactions of this compound often utilizes ¹H NMR to confirm the formation of the product and assess its purity. For instance, studies on the conversion of allyl alcohol to this compound have employed ¹H NMR for characterization acs.org. The technique is also used in the analysis of complex mixtures where this compound might be present, such as in studies of metabolic profiles researchgate.net.

Magic Angle Spinning (MAS) NMR for Complex Systems

While high-resolution liquid-state NMR is suitable for analyzing pure or dissolved samples, Magic Angle Spinning (MAS) NMR is employed for studying solid or heterogeneous samples. Although direct examples of MAS NMR applied specifically to solid this compound are less commonly reported, the technique is broadly applicable to compounds containing allyl groups immobilized on solid supports or within complex matrices. MAS NMR can provide high-resolution spectra of solid samples by averaging anisotropic interactions that broaden signals in static solid-state NMR experiments mst.edunih.gov. This is particularly useful for investigating the conformation and dynamics of allyl groups in materials science or when this compound is adsorbed onto catalysts or other solid phases. MAS NMR has been used to study the conformation of allyl groups anchored to silica (B1680970) surfaces, demonstrating its potential for characterizing allyl functionalities in heterogeneous systems mst.edusci-hub.se.

Isotopic Enrichment and NMR for Mechanistic Tracing

Isotopic enrichment, where specific atoms in a molecule are replaced with less common isotopes (such as ¹³C or ²H), combined with NMR spectroscopy, is a powerful technique for tracing reaction mechanisms and metabolic pathways involving this compound. By synthesizing this compound with isotopic labels at specific positions, researchers can follow the fate of these labeled atoms through a reaction sequence or within a biological system using NMR. Changes in chemical shifts and coupling patterns of the labeled nuclei provide detailed information about bond formation and cleavage events. While specific examples for this compound are not extensively detailed in the provided snippets, isotopic labeling is a general strategy in mechanistic studies using NMR nih.gov. For instance, isotopic labeling has been used in conjunction with NMR to study the metabolism of allylic compounds researchgate.net.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of molecules and their fragments, which is crucial for identification and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product and Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for separating and identifying volatile and semi-volatile compounds in complex mixtures. GC separates the components based on their boiling point and interaction with the stationary phase, while the MS detector provides a mass spectrum of each eluted component. This allows for the identification of this compound based on its characteristic retention time and fragmentation pattern, as well as the detection and quantification of impurities. GC-MS has been used in the analysis of volatile degradation products, where this compound was identified as a compound shimadzu.com. It is also employed as a quality control method to confirm the purity of synthesized compounds, including those related to this compound synthesis benchchem.comresearchgate.net. GC-MS is considered a gold standard for food flavor analysis due to its high resolution and sensitivity mdpi.com.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass-to-charge ratio measurements, often to within a few parts per million. This allows for the determination of the elemental composition of a molecule or fragment, which is invaluable for confirming the identity of a compound and differentiating between compounds with very similar nominal masses. HRMS is particularly useful in research for confirming the structure of newly synthesized compounds or identifying unknown components in a mixture. Studies involving the synthesis and characterization of allyl-substituted compounds have utilized HRMS to confirm their molecular formulas uni-muenchen.dersc.orgnih.gov. While direct examples for this compound in the provided text are limited, HRMS is a standard technique for the definitive mass determination of organic molecules in research york.ac.uk.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. By analyzing the wavelengths of absorbed or scattered light, researchers can identify functional groups and deduce structural characteristics.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a widely used technique for obtaining infrared spectra of various samples, including liquids and solids, with minimal sample preparation. nih.gov In ATR-FTIR, the infrared radiation passes through an internal reflection element (IRE) crystal, and the evanescent wave interacts with the sample in contact with the crystal surface. nih.gov This interaction results in the absorption of energy at specific wavelengths corresponding to the vibrational modes of the sample's molecules. The reflected light is then measured, and a spectrum is generated, showing absorbance as a function of wavenumber. nih.gov

ATR-FTIR is particularly useful for characterizing organic compounds like this compound by identifying key functional groups such as carbonyl (C=O), carbon-carbon double bonds (C=C), and C-H stretches. mdpi.com While specific detailed ATR-FTIR data tables solely for this compound were not extensively found in the immediate search results, studies on related allyl compounds and research where this compound was synthesized or characterized highlight the application of this technique. For instance, ATR-FTIR has been employed in the characterization of allyl monomers and polymers synthesized from glycerol (B35011), where this compound was an intermediate or related compound. acs.orgmorressier.com The technique is valuable for fingerprinting compounds and identifying characteristic vibrations. mdpi.com

General IR spectroscopy principles, applicable to ATR-FTIR, involve the correlation of specific absorption bands to molecular vibrations. For an ester like this compound, characteristic IR absorption bands would be expected for the carbonyl group (C=O stretch) typically in the range of 1700-1750 cm⁻¹, C-O stretch vibrations, and C-H stretching and bending modes from both the allyl group and the formate portion. The presence of the C=C double bond in the allyl group would also contribute characteristic absorption bands, usually in the 1600-1680 cm⁻¹ range for the C=C stretch and around 3000-3100 cm⁻¹ for the vinylic C-H stretches.

Based on general knowledge of ester and alkene IR spectroscopy, a hypothetical table of expected ATR-FTIR peaks for this compound can be constructed, illustrating the type of data obtained from such analysis:

Wavenumber (cm⁻¹)Assignment
~1700-1750C=O stretch (ester)
~1600-1680C=C stretch (allyl)
~1100-1300C-O stretch (ester)
~2800-3000C-H stretch (alkyl)
~3000-3100=C-H stretch (vinyl)
~900-1000=C-H bend (vinyl)

Note: This table provides expected ranges based on typical functional group frequencies. Actual peak positions can vary depending on the specific molecular environment and state.

Studies also utilize theoretical calculations, such as Density Functional Theory (DFT), to complement experimental vibrational spectroscopy data and aid in the assignment of observed peaks to specific vibrational modes. nih.gov This integrated approach provides a more comprehensive understanding of the molecular structure and dynamics of compounds like this compound.

Applications in Advanced Organic Synthesis and Polymer Chemistry

Role as an Intermediate in Fine Chemical Synthesis

In the realm of fine chemical synthesis, allyl formate (B1220265) primarily serves as a precursor to other valuable chemical entities. Its ester linkage can be readily hydrolyzed to yield allyl alcohol, a crucial building block in its own right. For instance, a historical synthesis method involves heating glycerol (B35011) with anhydrous oxalic acid, which produces a mixture of allyl alcohol and allyl formate. This mixture is then treated with a base, such as sodium hydroxide (B78521), to hydrolyze the this compound, maximizing the yield of allyl alcohol designer-drug.com.

The dual functionality of this compound makes it a versatile intermediate. The allyl group can participate in various carbon-carbon bond-forming reactions, such as transition metal-catalyzed allylic alkylations, which are fundamental for constructing complex organic frameworks rsc.org. The formate group, being a reactive ester, can be transformed into other functional groups or used to introduce an oxygen-containing moiety into a target molecule. This strategic positioning of two distinct reactive sites allows for sequential, controlled modifications, a key principle in multi-step organic synthesis.

Polymerization of this compound

The polymerization of this compound, like other allyl monomers, presents unique characteristics and challenges, primarily when using free-radical initiation methods. The resulting polymer, poly(this compound), and the mechanisms governing its formation have been a subject of study in polymer chemistry.

The synthesis of poly(this compound) involves the joining of this compound monomers to form a long polymer chain. This process is typically initiated by radical species. However, the polymerization of allyl compounds is often challenging. Free-radical homopolymerization of allylic monomers is known to proceed at a low rate and typically yields polymers with a low molecular weight researchgate.net. This is a general characteristic of the allyl functional group.

An alternative approach to forming polymers containing formate functionality involves reacting a pre-existing polymer, such as poly(allyl alcohol), with a formylating agent. For instance, a related polymer, poly(allyl silicoformate), can be produced by reacting poly(allyl chloride) with silicoformic acid google.com. This polymer-analogous reaction highlights a method to incorporate the formate group onto a polymer backbone.

The free-radical polymerization of allyl monomers is significantly affected by a process known as "degradative chain transfer." This process is the primary reason for the formation of low-molecular-weight polymers researchgate.net.

The mechanism proceeds as follows:

Initiation: A radical initiator (e.g., a peroxide) decomposes to form primary radicals.

Propagation (Ideal): The radical adds across the double bond of an this compound monomer, creating a new, larger radical that can propagate the chain.

Degradative Chain Transfer (Competing Reaction): Instead of adding to the double bond, the growing polymer radical abstracts a hydrogen atom from the allylic methylene (B1212753) group (-CH2-) of a monomer molecule. This terminates the kinetic chain of the growing polymer and creates a new, resonance-stabilized allyl radical from the monomer researchgate.netgantrade.com.

Termination: This newly formed allyl radical is less reactive and less likely to initiate a new polymer chain. It often terminates by coupling with another radical researchgate.net.

This competing transfer reaction effectively acts as a self-inhibiting process, limiting the degree of polymerization and thus the final molecular weight of the resulting poly(this compound) researchgate.net.

Table 1: Key Features of Allyl Monomer Radical Polymerization

Feature Description Consequence
Low Reactivity The double bond of allyl monomers is less reactive in free-radical polymerizations compared to vinyl monomers like styrene (B11656) or acrylates gantrade.com. Slower polymerization rates and lower monomer conversion gantrade.com.
Degradative Chain Transfer Abstraction of an allylic hydrogen terminates the growing polymer chain and forms a stable, less reactive allyl radical researchgate.net. Formation of polymers with low molecular weight researchgate.net.

| Autoinhibition | The process of degradative chain transfer acts as a self-inhibiting mechanism for the polymerization researchgate.net. | Limits the achievable polymer chain length. |

Microwave-assisted polymerization has emerged as a technique to accelerate chemical reactions, offering advantages over conventional heating methods. These benefits include rapid and direct heating, enhanced reaction rates, and potential energy savings rsc.orgmdpi.com. Microwave irradiation can significantly shorten the processing time for a wide range of chemical reactions and polymerizations researchgate.net.

While specific studies detailing the microwave-assisted polymerization of this compound are not prevalent, the principles are applicable. The technique employs electromagnetic radiation that interacts directly with the polar monomer and solvent molecules, leading to rapid and uniform heating throughout the reaction volume mdpi.com. This can lead to a significant enhancement in the reaction rate. For example, in some microwave-assisted polymerizations, the reaction rate enhancement has been observed to be over 200% compared to conventional thermal methods researchgate.net. This approach could potentially overcome the inherently slow polymerization rates of allyl monomers, although it would not eliminate the issue of degradative chain transfer.

Determining the molecular weight of poly(this compound) is crucial for understanding its physical properties. The principal technique used for this characterization is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). GPC separates polymer molecules based on their hydrodynamic volume in solution, allowing for the determination of the molecular weight distribution mdpi.com.

The output from a GPC analysis provides several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight molecules.

Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A value close to 1.0 indicates a narrow distribution.

For example, a related copolymer, poly(styrene-co-allyl alcohol), has been characterized with a weight-average molecular weight (Mw) of approximately 2200 g/mol and a number-average molecular weight (Mn) of around 1200 g/mol sigmaaldrich.com. Similar characterization would be essential to evaluate the success of any poly(this compound) synthesis.

Table 2: List of Compounds

Compound Name
This compound
Poly(this compound)
Allyl alcohol
Glycerol
Anhydrous oxalic acid
Sodium hydroxide
Poly(allyl chloride)
Silicoformic acid
Poly(allyl silicoformate)
Styrene

Environmental Transformation and Degradation Pathways Chemical Perspective

Abiotic Degradation Mechanisms

Abiotic degradation of allyl formate (B1220265) primarily involves chemical reactions that occur in the absence of biological activity, such as hydrolysis in water and oxidation in the atmosphere.

Hydrolysis in Aqueous Environments

Atmospheric Oxidation by Hydroxyl Radicals and Ozone (Analogous to Allyl Chloroformate)

In the atmosphere, gas-phase organic compounds are primarily degraded by reaction with photochemically produced hydroxyl radicals (OH). scielo.brscielo.br Ozone (O₃) also plays a role in the atmospheric degradation of compounds with carbon-carbon double bonds. cleaningsystems.co.nz

While direct atmospheric oxidation data for allyl formate were not extensively found, information on the analogous compound, allyl chloroformate, provides insight into potential degradation pathways. Vapor-phase allyl chloroformate is degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 14 hours at an atmospheric concentration of 5x10⁵ hydroxyl radicals per cubic centimeter. guidechem.comnih.gov It is also degraded by reaction with ozone, with an estimated half-life of about 23 hours at an atmospheric concentration of 7x10¹¹ ozone molecules per cubic centimeter. guidechem.comnih.gov These reactions involve the addition of the radical or ozone molecule to the double bond or abstraction of a hydrogen atom.

Based on the structural similarity, this compound is also expected to undergo atmospheric oxidation by hydroxyl radicals and ozone, likely involving similar reaction mechanisms targeting the allyl group. The reaction with OH radicals typically involves hydrogen atom abstraction or addition to the double bond, while ozonolysis involves the cleavage of the carbon-carbon double bond.

Biotransformation Pathways (Chemical Mechanisms)

Biotransformation of this compound can occur through enzymatic processes, particularly in biological systems and potentially in environmental matrices containing microorganisms with relevant enzyme activities.

Esterase-Mediated Cleavage to Allyl Alcohol

A primary biotransformation pathway for this compound involves cleavage of the ester bond mediated by non-specific esterases. chemicalbook.comchemicalbook.com This enzymatic hydrolysis reaction breaks down this compound into allyl alcohol and formic acid. chemicalbook.comchemicalbook.com Esterases are a class of enzymes that catalyze the hydrolysis of ester linkages. unipd.it This cleavage is a crucial step as it produces allyl alcohol, which is a key intermediate in subsequent metabolic transformations. chemicalbook.comchemicalbook.com

Oxidation of Allyl Alcohol to Acrolein

Following the esterase-mediated cleavage, the resulting allyl alcohol undergoes oxidation to form acrolein. chemicalbook.comchemicalbook.comepa.gov This conversion is primarily catalyzed by alcohol dehydrogenases (ADH). chemicalbook.comindustrialchemicals.gov.auinchem.org The oxidation of a primary alcohol like allyl alcohol to an aldehyde like acrolein involves the removal of two hydrogen atoms. doubtnut.com In biological systems, this reaction is often coupled with the reduction of a coenzyme like NAD⁺ to NADH.

Research indicates that this enzymatic oxidation of allyl alcohol to acrolein is a significant metabolic step and acrolein is considered a reactive metabolite. chemicalbook.comchemicalbook.comnih.govacs.org

Subsequent Chemical Transformations of Acrolein

Acrolein, the aldehyde product of allyl alcohol oxidation, is a highly reactive α,β-unsaturated aldehyde. wikipedia.orgnih.gov Its reactivity stems from the presence of both an aldehyde functional group and a carbon-carbon double bond. wikipedia.org Acrolein can undergo various subsequent chemical transformations in biological and environmental systems.

One significant pathway for acrolein is conjugation with glutathione (B108866) (GSH), a thiol-containing tripeptide. inchem.orgnih.gov This reaction can occur enzymatically, catalyzed by glutathione S-transferases, or non-enzymatically. inchem.orgnih.gov Conjugation with glutathione is considered a detoxification pathway, leading to the formation of mercapturic acids that can be excreted. nih.gov

Acrolein can also be further oxidized to acrylic acid by aldehyde dehydrogenases (ALDH). industrialchemicals.gov.auinchem.org This involves the oxidation of the aldehyde group to a carboxylic acid. industrialchemicals.gov.auinchem.org

Additionally, acrolein's double bond makes it susceptible to Michael addition reactions with various nucleophiles, including sulfhydryl groups in proteins and other biomolecules. wikipedia.orgnih.gov This reactivity is linked to its biological effects. wikipedia.orgnih.gov Acrolein can also potentially undergo reduction of the aldehyde group or the double bond, or participate in polymerization reactions, although these pathways may be less significant in dilute environmental settings compared to biological systems or concentrated spills. who.int

The environmental fate of acrolein itself involves volatilization from water and soil, as well as abiotic and biotic degradation processes. cdc.govcdc.gov In the atmosphere, acrolein reacts with hydroxyl radicals and ozone, with estimated half-lives in the range of hours to days depending on the specific conditions. epa.govcdc.gov

Here is a summary of the biotransformation pathway:

StepReactantEnzyme ClassProduct
Ester cleavageThis compoundEsterasesAllyl alcohol
Alcohol oxidationAllyl alcoholAlcohol DehydrogenasesAcrolein
Acrolein conjugation or oxidationAcroleinGlutathione S-transferases, Aldehyde DehydrogenasesGlutathione conjugates, Acrylic acid

Future Directions and Emerging Research Frontiers for Allyl Formate

Allyl formate (B1220265), a seemingly simple ester, stands at the crossroads of fundamental organic synthesis and the drive towards a more sustainable chemical industry. While its traditional roles are established, its potential is far from fully realized. The future of allyl formate chemistry is poised for significant advancement, driven by innovations in catalysis, reaction design, computational modeling, and the principles of a circular economy. This article explores the emerging research frontiers that are set to define the next chapter for this versatile compound.

Q & A

Q. How can researchers optimize the synthesis of allyl formate while minimizing safety risks?

this compound synthesis typically involves esterification of allyl alcohol with formic acid under acidic catalysis. Key methodological considerations include:

  • Reaction conditions : Use of inert atmosphere (N₂/Ar) to prevent peroxide formation, controlled temperature (40–60°C), and acid catalysts (e.g., H₂SO₄ or ion-exchange resins) .
  • Safety protocols : Compliance with hazardous material guidelines (UN 2335, Class 3+6.1) for flammability and toxicity, including proper ventilation and PPE .
  • Characterization : Confirm purity via GC-MS, NMR (¹H/¹³C), and FT-IR to validate esterification efficiency and detect side products like allyl alcohol residues .

Q. What are the standard analytical methods for characterizing this compound in complex mixtures?

Advanced chromatographic and spectroscopic techniques are critical:

  • Gas chromatography (GC) : Quantify this compound using polar columns (e.g., DB-WAX) with flame ionization detection (FID) .
  • Mass spectrometry (MS) : Identify fragmentation patterns (e.g., m/z 86 for [C₄H₆O₂]⁺) and isotopic signatures .
  • Nuclear magnetic resonance (NMR) : Assign peaks for allyl protons (δ 5.8–5.2 ppm, multiplet) and formate carbonyl (δ 170–172 ppm) .

Advanced Research Questions

Q. How does this compound participate in Tsuji-Trost reactions for probe synthesis, and what experimental variables influence yield?

this compound serves as a protecting group in Tsuji-Trost palladium-catalyzed allylic substitutions. Critical factors include:

  • Catalyst selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with chiral ligands for enantioselectivity .
  • Reaction medium : Polar aprotic solvents (e.g., THF) enhance nucleophile accessibility .
  • Kinetic monitoring : Track intermediate formation via in-situ Raman spectroscopy or LC-MS to optimize reaction time and temperature .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies in LD₅₀ values (e.g., rodent studies vs. in vitro models) require systematic validation:

  • Dose-response studies : Conduct acute toxicity assays across multiple species with standardized exposure protocols .
  • Mechanistic analysis : Evaluate metabolic pathways (e.g., hydrolysis to allyl alcohol and formic acid) using hepatic microsome models .
  • Data harmonization : Apply meta-analysis tools to reconcile outliers in published datasets .

Q. What advanced computational methods predict this compound’s reactivity in novel catalytic systems?

Density functional theory (DFT) and molecular dynamics simulations are essential:

  • Transition-state modeling : Calculate activation energies for ester hydrolysis or nucleophilic attacks .
  • Solvent effects : Simulate dielectric environments to optimize reaction kinetics .
  • Machine learning : Train models on existing kinetic data to predict catalytic efficiency of untested ligands .

Guidelines for Methodological Rigor

  • Reproducibility : Document experimental parameters (e.g., catalyst loading, solvent purity) in supplementary materials .
  • Ethical compliance : Adhere to institutional safety reviews for hazardous chemical protocols .
  • Data transparency : Share raw spectral datasets and computational inputs via open-access repositories .

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